

1-Chloro-4-(difluoromethoxy)benzene CAS 81932-03-8 properties

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Compound of Interest

Compound Name:	1-Chloro-4-(difluoromethoxy)benzene
Cat. No.:	B1311658

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An In-depth Technical Guide to **1-Chloro-4-(difluoromethoxy)benzene**

CAS Number: 81932-03-8

This technical guide provides a comprehensive overview of **1-Chloro-4-(difluoromethoxy)benzene**, a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. The document details its physicochemical properties, potential applications in drug discovery, relevant experimental procedures, and safety information, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

The properties of **1-Chloro-4-(difluoromethoxy)benzene** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	81932-03-8	[1] [2]
Molecular Formula	C ₇ H ₅ ClF ₂ O	[1] [2]
Molecular Weight	178.56 g/mol	[1] [3]
Synonyms	4-Chloro-1-(difluoromethoxy)benzene	[1]
Purity	Typically ≥95%	[1] [2]
SMILES	FC(F)OC1=CC=C(Cl)C=C1	[1] [3]
Storage Conditions	Inert atmosphere, 2-8°C, sealed in dry conditions	[1] [2] [3]

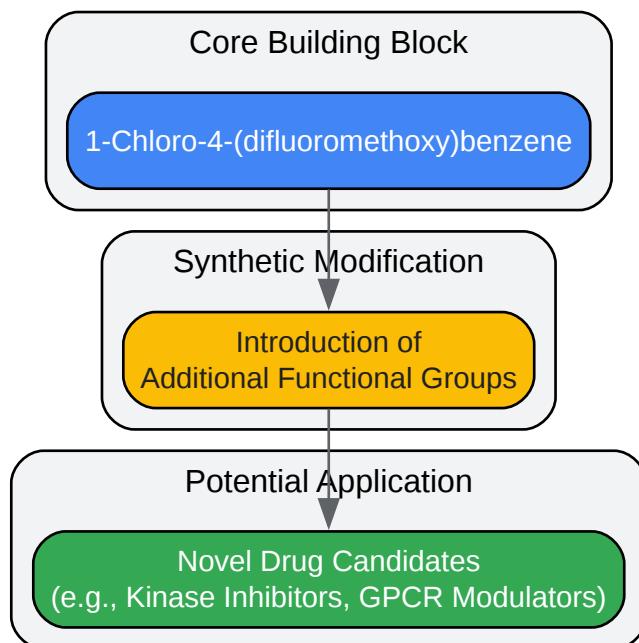
Table 2: Safety and Hazard Information

Hazard Category	GHS Classification	Precautionary Statements
Eye Irritation	Causes serious eye irritation (H319)	P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]
Skin Sensitization	May cause an allergic skin reaction (H317)	P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]
Incompatibilities	Strong oxidizing agents, strong acids and bases.	N/A
Hazardous Decomposition	Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride. [4]	N/A

Applications in Research and Drug Development

The incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[\[5\]](#) The difluoromethoxy (-OCHF₂) group, in particular, can improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[\[5\]](#)[\[6\]](#)

1-Chloro-4-(difluoromethoxy)benzene serves as a valuable building block for introducing both a chloro and a difluoromethoxy moiety into more complex molecules. The chlorine atom can also play a significant role in modulating the physicochemical and pharmacokinetic properties of a compound.[\[7\]](#) While direct biological activity for this specific compound is not extensively documented, its utility lies in its role as a precursor for synthesizing a diverse range of potentially bioactive molecules for various therapeutic areas.[\[8\]](#)



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Caption: Role as a building block in drug discovery workflow.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and analysis of **1-Chloro-4-(difluoromethoxy)benzene**. These protocols are based on established chemical principles and procedures for related compounds.

Synthesis Workflow: Difluoromethylation of 4-Chlorophenol

A plausible synthetic route to **1-Chloro-4-(difluoromethoxy)benzene** involves the reaction of 4-chlorophenol with a difluoromethylating agent, such as chlorodifluoromethane (ClCHF_2), in the presence of a base.

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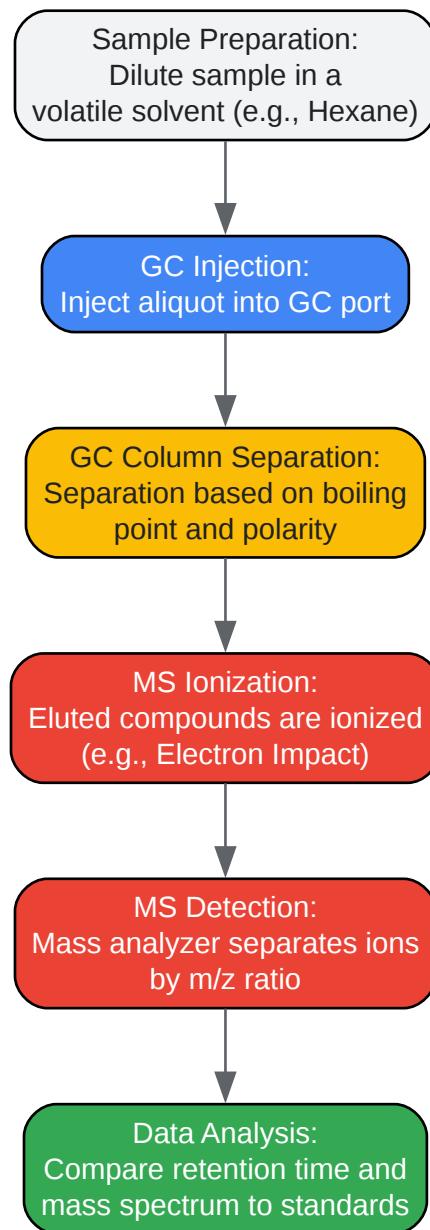
Caption: General synthetic workflow for **1-Chloro-4-(difluoromethoxy)benzene**.

Detailed Protocol:

- Reagents and Materials: 4-chlorophenol, sodium hydroxide (NaOH), chlorodifluoromethane (ClCHF₂), a suitable solvent (e.g., DMF or water), and an organic extraction solvent (e.g., dichloromethane). A phase-transfer catalyst may also be used to facilitate the reaction.[9]
- Procedure: a. In a pressure-rated reaction vessel, 4-chlorophenol is dissolved in the chosen solvent containing sodium hydroxide to form the corresponding sodium phenoxide salt. b. The vessel is sealed, and chlorodifluoromethane gas is introduced under controlled pressure. c. The reaction mixture is heated (e.g., to 80-100°C) and stirred for a specified duration (e.g., 12-24 hours) until reaction completion is observed via an appropriate monitoring technique like Gas Chromatography (GC).[9] d. After cooling, the reaction mixture is carefully vented. The contents are transferred to a separatory funnel and washed with water and/or brine. e. The organic phase is separated, and the aqueous phase is extracted with an organic solvent. f. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-Chloro-4-(difluoromethoxy)benzene**.

Analytical Workflow: GC-MS Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for confirming the identity and purity of volatile and semi-volatile organic compounds like **1-Chloro-4-(difluoromethoxy)benzene**.



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Caption: General analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol:

- Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane).
- Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) is interfaced with a mass spectrometer.[\[10\]](#)

- GC Method: a. Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C). b. Oven Program: A temperature gradient is programmed to ensure separation from any impurities or residual solvent. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C. c. Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
- MS Method: a. Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating a reproducible fragmentation pattern. b. Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and key fragments.
- Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to the compound. The mass spectrum of this peak is then analyzed to confirm the molecular weight (molecular ion peak) and compared against a library or theoretical fragmentation pattern to verify the structure.[10][11]

Spectroscopic Data

While a comprehensive, published set of spectra for this specific compound is not readily available in the provided search results, the expected spectroscopic characteristics can be inferred from its structure.

- ^1H NMR: Protons on the benzene ring would appear in the aromatic region (approx. δ 7.0-7.5 ppm). The difluoromethoxy proton (-OCHF₂) would likely appear as a triplet further downfield due to coupling with the two fluorine atoms.
- ^{13}C NMR: Aromatic carbons would be observed in the δ 110-160 ppm range. The carbon of the difluoromethoxy group would be split into a triplet by the attached fluorine atoms.
- ^{19}F NMR: A single signal would be expected, split into a doublet by the methoxy proton.
- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragments would correspond to the loss of functional groups.

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